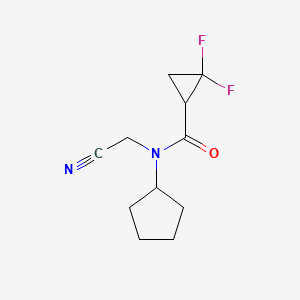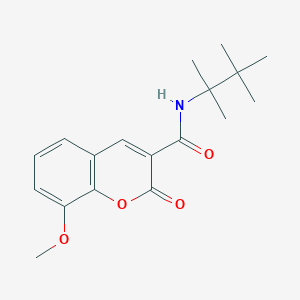
5-(1-butyl-2,6-dimethylpyridin-4(1H)-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-butyl-2,6-dimethylpyridin-4(1H)-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is an interesting organic compound that combines characteristics of both pyridine and dihydropyrimidine groups. These hybrid structures often exhibit unique chemical properties and biological activities, making them useful in various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions : The synthesis of 5-(1-butyl-2,6-dimethylpyridin-4(1H)-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione usually involves multi-step organic reactions. A common approach might start with the condensation of 1-butyl-2,6-dimethylpyridine with a suitable dihydropyrimidine precursor under acidic or basic conditions. This is followed by cyclization and thiolation steps to introduce the thioxodihydropyrimidine moiety. Industrial Production Methods : Large-scale production of such compounds can involve optimized catalytic processes and continuous flow reactions to ensure high yields and purity. The exact methodologies often depend on the target application's requirements and the compound's specific properties.
Analyse Chemischer Reaktionen
Types of Reactions : This compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions. The presence of both pyridine and dihydropyrimidine units allows it to participate in diverse chemical processes. Common Reagents and Conditions : Typical reagents might include oxidizing agents like potassium permanganate or reducing agents such as sodium borohydride. Substitution reactions can involve electrophiles or nucleophiles depending on the desired modification. Major Products Formed : Depending on the reaction type, the products might include oxidized or reduced versions of the original compound, substituted analogs with different functional groups, or even entirely new structures if complex rearrangements occur.
Wissenschaftliche Forschungsanwendungen
This compound finds use in several research areas: Chemistry : As a building block in the synthesis of more complex organic molecules or as a ligand in coordination chemistry. Biology : Due to its potential biological activities, it can be used in studies related to enzyme inhibition, receptor binding, or antimicrobial properties. Medicine : Investigated for its therapeutic potential, possibly in drug development for treating specific diseases. Industry : Utilized in material science for the development of new polymers or as an additive to enhance product properties.
Wirkmechanismus
The mechanism by which 5-(1-butyl-2,6-dimethylpyridin-4(1H)-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione exerts its effects typically involves its interaction with specific molecular targets. These could include enzymes or receptors, where it may bind and modulate their activity. The pathways involved can range from enzyme inhibition to receptor activation or antagonism, depending on the application context.
Vergleich Mit ähnlichen Verbindungen
Compared to other pyridine- and dihydropyrimidine-based compounds, 5-(1-butyl-2,6-dimethylpyridin-4(1H)-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione stands out due to its unique combination of functional groups. This structural hybrid can result in distinct chemical reactivity and biological activity profiles. Similar Compounds : Examples might include other pyridine-thioxodihydropyrimidine derivatives or compounds featuring similar functional group combinations but with different substituents.
This comprehensive overview should give you a solid understanding of this compound. Whether you're diving into synthetic chemistry, exploring its applications in biology or medicine, or simply comparing it with other similar compounds, there's plenty to appreciate about this intriguing molecule.
Eigenschaften
IUPAC Name |
5-(1-butyl-2,6-dimethylpyridin-4-ylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-4-5-6-18-9(2)7-11(8-10(18)3)12-13(19)16-15(21)17-14(12)20/h7-8H,4-6H2,1-3H3,(H2,16,17,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAIKZGZSHSTMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CC(=C2C(=O)NC(=S)NC2=O)C=C1C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(3S,4R)-4-Methyl-1-(1-methylbenzotriazole-5-carbonyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2768232.png)
![2-((4-Bromophenyl)sulfonyl)-1-(2-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2768233.png)

![N-ethyl-6-oxo-6H-anthra[1,9-cd][1,2]oxazole-3-carboxamide](/img/structure/B2768240.png)
![N-([2,3'-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2768241.png)

![1-[(2-chloro-4-fluorophenyl)methyl]-4-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2768244.png)

![6-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2768247.png)

![(2S)-1-Acetyl-N-[(4-tert-butylphenyl)-cyanomethyl]pyrrolidine-2-carboxamide](/img/structure/B2768249.png)
![2-{Imidazo[1,2-a]pyridin-2-yl}morpholine](/img/structure/B2768251.png)
![Ethyl 4-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2768252.png)

